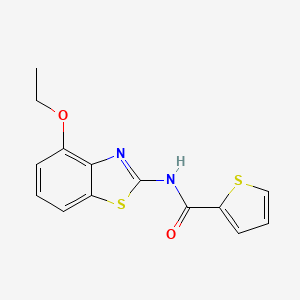

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through further functionalization. Common synthetic methods include:

Condensation Reaction: The reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the intermediate, which is then cyclized to produce the benzothiazole core.

Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.

Functionalization: The thiophene-2-carboxamide group is introduced through a coupling reaction with thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, including N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have indicated that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents .

Anthelmintic Activity

The compound has been evaluated for its anthelmintic properties. A study synthesized several benzothiophene derivatives and tested them for anthelmintic activity, revealing that certain compounds showed significant efficacy against helminths . The mechanism of action is believed to involve disruption of the parasite's metabolic processes.

Antitubercular Activity

Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. In vitro studies have demonstrated that some derivatives exhibit promising activity against Mycobacterium tuberculosis, indicating a pathway for developing new treatments for tuberculosis .

Conductive Polymers

This compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units enhances the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics and sensors.

Photovoltaic Devices

Research into organic photovoltaic devices has identified compounds like this compound as potential candidates for active materials due to their favorable electronic properties. These materials can improve the efficiency of solar cells by facilitating charge transport.

Case Study on Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate potency .

Case Study on Anthelmintic Activity

In another investigation focused on anthelmintic activity, various synthesized compounds were screened against Pheretima posthuma (earthworm). Results indicated that specific derivatives demonstrated effective paralysis and death rates at lower concentrations compared to standard drugs .

Mécanisme D'action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase, dihydroorotase, and tyrosine kinase, leading to antibacterial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiazole: The parent compound with a benzene ring fused to a thiazole ring.

2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

Thiophene-2-carboxamide: A compound with a thiophene ring and a carboxamide group.

Uniqueness

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and enhances its potential as a multifunctional agent in various applications .

Activité Biologique

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C14H12N2O2S2

- Molecular Weight : 304.39 g/mol

Its structure incorporates a benzothiazole moiety, which is known for various biological activities. The presence of the thiophene ring further enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. A notable study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in cells like A431 and A549 at micromolar concentrations .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1.0 | Apoptosis induction |

| Compound 4i | HOP-92 | 0.5 | Cell cycle arrest |

| N-(4-ethoxy...) | A549 | 2.0 | Inhibition of IL-6 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been extensively studied. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . The mechanism often involves the inhibition of signaling pathways that lead to inflammation.

Case Study: Anti-inflammatory Effects

A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a marked decrease in inflammatory markers when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial activity of benzothiazole derivatives has been documented in various studies. Compounds similar to N-(4-ethoxy...) have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of bacterial topoisomerases, critical for DNA replication .

Table 2: Antibacterial Activity Data

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-ethoxy...) | S. aureus | 0.012 µg/mL |

| Benzothiazole Deriv. | E. coli | 0.025 µg/mL |

Propriétés

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-2-18-9-5-3-6-10-12(9)15-14(20-10)16-13(17)11-7-4-8-19-11/h3-8H,2H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLLWNWVBDMAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.